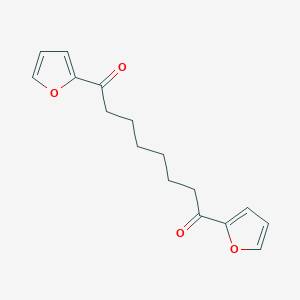![molecular formula C16H25NO B14729649 4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol CAS No. 6279-61-4](/img/structure/B14729649.png)
4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol is a hindered phenolic compound known for its antioxidant properties. It is used to stabilize lubricant oils and other industrial applications . The compound has a molecular formula of C17H29NO and a molecular weight of 263.42 g/mol .
Métodos De Preparación
The synthesis of 4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol involves several steps. One common method starts with the commercially available 4-fluoro-2-methoxy-5-nitroaniline. The synthesis includes acylation, nucleophilic substitution, and reduction steps . The reaction conditions typically involve the use of solvents like methanol and catalysts to facilitate the reactions. Industrial production methods may vary but generally follow similar synthetic routes with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group in precursor compounds can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol has several scientific research applications:
Chemistry: Used as an antioxidant to stabilize various chemical formulations.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.
Industry: Widely used in the stabilization of lubricant oils and other industrial products.
Mecanismo De Acción
The antioxidant properties of 4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol are primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The phenolic group plays a crucial role in this mechanism. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.
Comparación Con Compuestos Similares
Similar compounds include:
2,6-Di-tert-butyl-4-methylphenol (BHT): Another hindered phenolic antioxidant used in food and industrial applications.
2,6-Di-tert-butyl-4-hydroxyanisole (BHA): Used as an antioxidant in food and cosmetics.
4-Tert-butyl-2-[(dimethylamino)methyl]-6-(prop-2-en-1-yl)phenol is unique due to its specific structure, which provides enhanced stability and antioxidant properties compared to other similar compounds .
Propiedades
Número CAS |
6279-61-4 |
|---|---|
Fórmula molecular |
C16H25NO |
Peso molecular |
247.38 g/mol |
Nombre IUPAC |
4-tert-butyl-2-[(dimethylamino)methyl]-6-prop-2-enylphenol |
InChI |
InChI=1S/C16H25NO/c1-7-8-12-9-14(16(2,3)4)10-13(15(12)18)11-17(5)6/h7,9-10,18H,1,8,11H2,2-6H3 |
Clave InChI |
FNBCWINUBLFYAA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)CN(C)C)O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


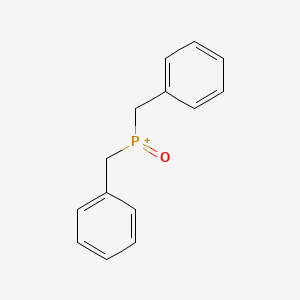

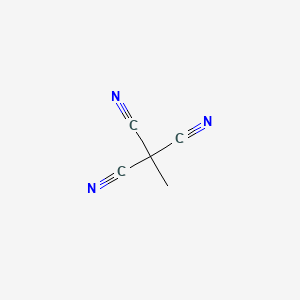
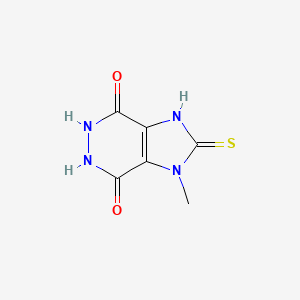

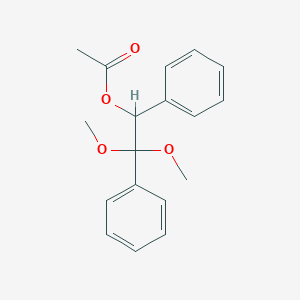
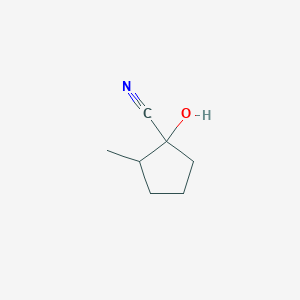
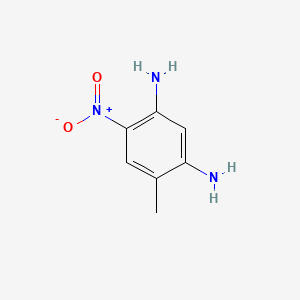
![2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729607.png)
![1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14729609.png)

![N-[(3,4-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide](/img/structure/B14729613.png)
![4-[2-Oxo-2-(2-oxocyclohexyl)ethyl]piperidine-2,6-dione](/img/structure/B14729624.png)
